molecular formula C3H3LiO4 B3182112 beta-Hydroxypyruvic acid lithium salt hydrate CAS No. 209728-15-4

beta-Hydroxypyruvic acid lithium salt hydrate

Cat. No.: B3182112
CAS No.: 209728-15-4
M. Wt: 110 g/mol
InChI Key: ODTOYBROCWIQFM-UHFFFAOYSA-M
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Description

Contextualization within Core Metabolic Intermediates

Beta-Hydroxypyruvic acid, also known as 3-hydroxy-2-oxopropanoic acid, is a critical intermediate metabolite in several major biochemical pathways across various organisms, from bacteria to humans. hmdb.ca It is primarily recognized for its roles in amino acid metabolism and photorespiration in plants.

In the metabolism of amino acids, hydroxypyruvic acid serves as a key junction point, particularly in the interconversion of glycine (B1666218), serine, and threonine. medchemexpress.commedchemexpress.com For instance, L-serine can be converted into hydroxypyruvate through the action of serine-pyruvate aminotransferase. hmdb.caresearchgate.net This positions it as a crucial link between amino acid metabolism and carbohydrate metabolism.

In plants and other photosynthetic organisms, hydroxypyruvate is a central intermediate in the photorespiratory pathway, a process that runs alongside photosynthesis. nih.govnih.gov Photorespiration begins with the oxygenase activity of the enzyme RuBisCO and involves a series of reactions that salvage carbon lost from the Calvin cycle. nih.govfrontiersin.org Within this pathway, serine is converted to hydroxypyruvate in the peroxisomes. oup.comnih.gov This hydroxypyruvate is then reduced to glycerate, which re-enters the chloroplast to be phosphorylated and reintegrated into the Calvin cycle. nih.govoup.com The efficiency of this conversion is vital for plant growth and productivity, especially under conditions that favor photorespiration. nih.govdiva-portal.org

Below is a table summarizing the primary metabolic pathways involving β-Hydroxypyruvic acid.

Metabolic PathwayOrganism(s)Role of β-Hydroxypyruvic AcidKey Associated Enzymes
PhotorespirationPlants, AlgaeIntermediate in the conversion of serine back to 3-phosphoglycerate (B1209933) for the Calvin cycle. nih.govnih.govfrontiersin.orgSerine-glyoxylate aminotransferase, Hydroxypyruvate reductase (HPR1, HPR2, HPR3). nih.govoup.com
Glycine, Serine, and Threonine MetabolismMammals, Plants, BacteriaIntermediate in the catabolism and interconversion of these amino acids. hmdb.camedchemexpress.comwikipedia.orgSerine-pyruvate aminotransferase, D-glycerate dehydrogenase. hmdb.cawikipedia.org
Glyoxylate (B1226380) and Dicarboxylate MetabolismVariousParticipates in the network of reactions involving two- and four-carbon compounds. wikipedia.orgwikipedia.orgGlyoxylate reductase, Hydroxypyruvate decarboxylase. wikipedia.orgwikipedia.org

Significance in Systems Biology and Metabolomics Research

The study of the complete set of small-molecule metabolites, known as the metabolome, is a cornerstone of systems biology. nih.govresearchgate.net Metabolomics aims to capture a snapshot of the physiological state of a cell or organism by quantifying these metabolites. metabolon.com As a key intermediate, β-hydroxypyruvic acid is a significant molecule in these analyses. Variations in its concentration can provide critical insights into the activity of multiple metabolic pathways simultaneously. nih.gov

In the context of systems biology, which seeks to understand complex biological systems as a whole, metabolomics data provides a functional readout of cellular activity that complements genomics, transcriptomics, and proteomics. nih.govresearchgate.net Because metabolite levels reflect the downstream output of genetic and protein-level regulation, they are often more directly linked to the phenotype of an organism. nih.gov

The analysis of β-hydroxypyruvic acid and related compounds is crucial for:

Mapping Metabolic Networks: Accurately quantifying intermediates like hydroxypyruvate helps researchers to construct and validate models of metabolic networks, tracing the flow of carbon and other elements through the system. researchgate.netnih.gov

Biomarker Discovery: Aberrant levels of hydroxypyruvic acid can be indicative of metabolic disorders or the cellular response to stress. hmdb.cafoodb.ca For example, it is involved in the metabolic disorder known as dimethylglycine dehydrogenase deficiency. hmdb.camedchemexpress.com

Understanding Plant Physiology: In agricultural science, measuring hydroxypyruvate levels in plants can help researchers understand the efficiency of photosynthesis and photorespiration under different environmental conditions, which is vital for developing more resilient and productive crops. nih.govdiva-portal.org

High-throughput analytical techniques such as mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) are essential tools in metabolomics for the detection and quantification of metabolites like hydroxypyruvic acid. nih.govmetabolon.comnih.gov

Historical Perspectives on Hydroxypyruvate Enzymology and Metabolism

The scientific investigation into hydroxypyruvate and its metabolic roles has a rich history. Early research focused on identifying and characterizing the enzymes responsible for its synthesis and conversion. A significant milestone was the discovery and characterization of hydroxypyruvate reductase (HPR), the enzyme that catalyzes the reduction of hydroxypyruvate to D-glycerate. wikipedia.org This enzyme, also known as D-glycerate dehydrogenase, was found to be crucial in linking hydroxypyruvate to the mainstream glycolytic and gluconeogenic pathways. wikipedia.org

In the mid-20th century, researchers began to elucidate the metabolic fate of hydroxypyruvate in various tissues. Studies in the 1950s, such as the work by Dickens and Williamson, were foundational in preparing and characterizing lithium hydroxypyruvate for use in metabolic studies and investigating its metabolism in animal tissues. nih.govnih.govnih.gov These early studies laid the groundwork for understanding its role as a precursor for compounds like erythrulose (B1219606) and its connection to pentose (B10789219) phosphate (B84403) pathway intermediates. nih.gov

Another key enzyme in hydroxypyruvate metabolism, hydroxypyruvate decarboxylase, was identified, which catalyzes the conversion of hydroxypyruvate to glycolaldehyde (B1209225) and carbon dioxide. wikipedia.org This discovery revealed an alternative metabolic route for hydroxypyruvate, connecting it to the metabolism of glyoxylate and dicarboxylates. wikipedia.org

Research in plant biochemistry later established the central role of hydroxypyruvate in the photorespiratory cycle. caymanchem.com The identification of multiple isoforms of hydroxypyruvate reductase (HPR1, HPR2, HPR3) in different cellular compartments (peroxisomes, cytosol, and potentially chloroplasts) in plants like Arabidopsis thaliana revealed a surprising complexity and redundancy in the pathway. nih.govnih.govnih.gov This discovery demonstrated that photorespiratory metabolism was not confined to just the chloroplast, peroxisome, and mitochondrion, but also extended into the cytosol, providing metabolic flexibility. nih.govdiva-portal.org

The table below highlights key enzymes involved in the metabolism of β-hydroxypyruvic acid.

EnzymeEC NumberReaction CatalyzedMetabolic Pathway(s)
Hydroxypyruvate Reductase1.1.1.81D-glycerate + NAD(P)+ ⇌ Hydroxypyruvate + NAD(P)H + H+Photorespiration, Glycine, Serine, and Threonine Metabolism. wikipedia.org
Serine-pyruvate aminotransferase2.6.1.51L-serine + Pyruvate (B1213749) ⇌ Hydroxypyruvate + L-alanineGlycine, Serine, and Threonine Metabolism. hmdb.camedchemexpress.com
Hydroxypyruvate decarboxylase4.1.1.40Hydroxypyruvate ⇌ Glycolaldehyde + CO2Glyoxylate and Dicarboxylate Metabolism. wikipedia.org
Alanine-glyoxylate aminotransferase2.6.1.44L-alanine + Glyoxylate ⇌ Pyruvate + Glycine (can also act on serine/hydroxypyruvate)Serine Metabolism, Photorespiration. researchgate.net

Overview of Current Research Trajectories for the Lithium Salt Hydrate (B1144303) Form

The lithium salt hydrate of β-hydroxypyruvic acid is a commercially available and stable form of the compound, making it a valuable tool in modern biochemical research. biomol.comsigmaaldrich.comsigmaaldrich.com Its use as a biochemical reagent is central to a variety of ongoing investigations. medchemexpress.commedchemexpress.com

Current research utilizing β-hydroxypyruvic acid lithium salt hydrate includes:

Enzyme Characterization and Kinetics: It serves as a crucial substrate for studying the kinetics, inhibition, and regulation of enzymes like hydroxypyruvate reductase and aminotransferases from various organisms. medchemexpress.commedchemexpress.com This is fundamental for understanding metabolic control and for potential applications in enzyme engineering.

Plant Science and Crop Improvement: Researchers use it to investigate the intricacies of photorespiration. biomol.comcaymanchem.com By supplying it to plant extracts or mutants, scientists can dissect the pathway, identify bottlenecks, and explore strategies to engineer more efficient photosynthetic systems, potentially leading to increased crop yields. nih.govfrontiersin.org

Metabolic Engineering and Synthetic Biology: In the field of metabolic engineering, it is used to test and develop novel biosynthetic pathways in microorganisms. sigmaaldrich.com For instance, research has explored its role in the biosynthesis of bioactive compounds and its potential use in the catalytic synthesis of chiral molecules. sigmaaldrich.comsigmaaldrich.com

Neurobiology and Cytoprotection: Emerging research has begun to explore the broader physiological roles of pyruvate and its derivatives. Some studies have investigated the potential cytoprotective and antioxidant properties of pyruvate salts, including lithium pyruvate, suggesting possible roles in mitigating oxidative stress. nih.gov While this research is distinct from the direct metabolism of hydroxypyruvate, it highlights a growing interest in the therapeutic potential of related keto acids and their salts.

The stable, crystalline nature of the lithium salt hydrate ensures consistency and reliability in experimental setups, which is paramount for obtaining reproducible data in advanced biochemical and systems biology research. biomol.comsigmaaldrich.com

PropertyValue
Chemical FormulaC₃H₃O₄ · Li [XH₂O] biomol.comcaymanchem.com
Synonyms3-hydroxy-2-Oxopropanoic acid lithium salt, β-Hydroxypyruvic acid lithium salt hydrate. sigmaaldrich.comsigmaaldrich.com
AppearanceCrystalline solid. biomol.com
Primary Use in ResearchBiochemical reagent, enzyme substrate. medchemexpress.commedchemexpress.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;3-hydroxy-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4.Li/c4-1-2(5)3(6)7;/h4H,1H2,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTOYBROCWIQFM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(C(=O)C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3LiO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955304
Record name Lithium 3-hydroxy-2-oxopropanoate
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Molecular Weight

110.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3369-79-7
Record name Lithium 3-hydroxy-2-oxopropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium β-hydroxypyruvate hydrate
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Advanced Synthetic Methodologies and Chemical Transformations

Chemo-Catalytic Routes for Beta-Hydroxypyruvic Acid Production

The conversion of biomass-derived glycerol (B35011) into high-value chemicals is a key focus of sustainable chemistry. One such valuable product is beta-hydroxypyruvic acid (also known as hydroxypyruvic acid), which can be obtained through the selective oxidation of glycerol.

The liquid phase oxidation of glycerol over heterogeneous catalysts presents a promising route for the synthesis of beta-hydroxypyruvic acid. This process involves the targeted oxidation of the secondary hydroxyl group in the glycerol molecule. Platinum-based catalysts have shown considerable efficacy in this transformation. The use of moderate reaction conditions, such as temperatures around 30°C and atmospheric pressure, can help in suppressing the further oxidation of the desired product.

To enhance the yield and selectivity of beta-hydroxypyruvic acid, significant research has been dedicated to the optimization of catalytic systems. A notable example is the development of Platinum (Pt) catalysts supported on a mixed-oxide matrix of ceria (CeO2), zirconia (ZrO2), bismuth oxide (Bi2O3), and lead oxide (PbO), which is then dispersed on Santa Barbara Amorphous No. 16 (SBA-16) mesoporous silica.

The introduction of PbO into the CeO2-ZrO2-Bi2O3 support has been found to improve the oxygen release and storage capabilities of the catalyst. This is attributed to a synergistic redox reaction between Pb(II)/Pb(IV) and Ce(III)/Ce(IV) ions, which in turn facilitates the oxidative ability of the platinum nanoparticles. Among various formulations, a catalyst with 7 wt% Pt on a 16 wt% support of Ce0.60Zr0.15Bi0.20Pb0.05O2−δ/SBA-16 has demonstrated the highest yield of hydroxypyruvic acid, reaching 24.6% after 6 hours of reaction at 30°C in atmospheric air.

Catalyst Composition and Hydroxypyruvic Acid Yield
CatalystReaction Time (h)Temperature (°C)AtmosphereHydroxypyruvic Acid Yield (%)
7 wt% Pt/16 wt% Ce0.60Zr0.15Bi0.20Pb0.05O2−δ/SBA-16630Atmospheric Air24.6

The selective oxidation of glycerol is a complex process with multiple potential pathways. The reactivity of glycerol stems from its three hydroxyl groups: two primary (at C1 and C3) and one secondary (at C2). The selective oxidation of the secondary hydroxyl group is crucial for the formation of beta-hydroxypyruvic acid.

Synthesis via Reaction of Beta-Hydroxypyruvic Acid with Lithium Hydroxide (B78521)

The lithium salt of beta-hydroxypyruvic acid is a stable, crystalline solid that is convenient for storage and handling. Its preparation involves the neutralization of the free acid with a stoichiometric amount of lithium hydroxide.

A typical laboratory-scale synthesis involves dissolving beta-hydroxypyruvic acid in an aqueous solution. An equivalent amount of lithium hydroxide is then gradually added with stirring until a neutral pH is achieved. The resulting solution of lithium hydroxypyruvate is then concentrated, often under reduced pressure, to induce crystallization. The product, beta-hydroxypyruvic acid lithium salt hydrate (B1144303), can be further purified by recrystallization.

Advanced Reaction Chemistry of Beta-Hydroxypyruvic Acid Lithium Salt Hydrate

The chemical reactivity of this compound is of interest for the synthesis of other valuable compounds. Its structure, featuring both a hydroxyl and a ketone group, allows for a variety of chemical transformations.

The oxidation of the secondary hydroxyl group in this compound can lead to the formation of beta-ketopyruvic acid (also known as mesoxalic acid). This transformation represents the conversion of an alpha-hydroxy keto acid to an alpha,beta-diketo acid.

Reduction Reactions and Characterization of Products

The reduction of beta-hydroxypyruvic acid is a significant biochemical reaction, primarily yielding D-glyceric acid. This transformation is catalyzed by the enzyme hydroxypyruvate reductase (HPR). nih.govhmdb.ca In higher plants, this process is a key step in the photorespiratory carbon oxidation pathway. nih.gov

There are multiple forms of hydroxypyruvate reductase, localized in different cellular compartments and exhibiting preferences for different cofactors. The major HPR activity in plant leaves is found in peroxisomes and preferentially uses NADH as the electron donor. nih.gov A secondary HPR enzyme is located in the cytosol and favors NADPH as the cofactor. nih.gov The reaction involves the reduction of the ketone group in hydroxypyruvate to a hydroxyl group, forming glycerate.

The enzyme, also known as glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR), possesses broad substrate specificity, also reducing glyoxylate to glycolate (B3277807). hmdb.ca In a mutant barley plant lacking the primary peroxisomal HPR, the cytosolic NADPH-dependent version of the enzyme can sufficiently reduce hydroxypyruvate to maintain the flow through the glycerate pathway. nih.gov While the prompt mentions Beta-Hydroxypropionic acid as an example, the predominant and well-characterized reduction product of beta-hydroxypyruvic acid in biological systems is D-glyceric acid. nih.govhmdb.ca

ReactantEnzymeCofactorProductCellular Location
beta-Hydroxypyruvic acidHydroxypyruvate Reductase (HPR-1)NADH (preferred)D-Glyceric acidPeroxisomes
beta-Hydroxypyruvic acidHydroxypyruvate Reductase (HPR-2)NADPH (preferred)D-Glyceric acidCytosol

Substitution Reactions Involving Hydroxyl Group Modification

The modification of the C3 hydroxyl group in beta-hydroxypyruvic acid via substitution reactions is not extensively documented in readily available scientific literature. In general, the hydroxyl group is a poor leaving group, and its substitution in carboxylic acids or alcohols often requires prior activation to enhance its reactivity. libretexts.org Strategies for chemoselective transformation of hydroxyl groups are a significant area of synthetic chemistry, often involving protection-deprotection steps or specialized reagents to achieve selectivity, especially in complex molecules with multiple functional groups. nih.gov While methods exist for converting hydroxyl groups to other functionalities like azides or for performing etherification, specific applications of these transformations to this compound are not prominently reported. nih.govresearchgate.net

Decarbonylation Pathways and Derived Species

Beta-hydroxypyruvic acid can undergo non-oxidative decarboxylation (a form of decarbonylation) to produce glycolaldehyde (B1209225) and carbon dioxide. capes.gov.brwikipedia.org This reaction is catalyzed by the enzyme hydroxypyruvate decarboxylase (EC 4.1.1.40). wikipedia.org This enzyme belongs to the lyase family, specifically the carboxy-lyases, which are responsible for cleaving carbon-carbon bonds. wikipedia.org The systematic name for this enzyme is hydroxypyruvate carboxy-lyase (glycolaldehyde-forming). wikipedia.org

This enzymatic pathway is specific for hydroxypyruvate and has been described in mammalian systems, where it requires a divalent metal ion for its activity. capes.gov.brnih.gov Research has also shown that another enzyme, pyruvate (B1213749) decarboxylase from Zymomonas mobilis, can act on 3-hydroxypyruvate (B1227823) as a poor substrate. nih.gov While catalyzing the decarboxylation, the enzyme experiences a gradual inactivation, which is suggested to result from the accumulation of the enzyme-bound glycolaldehyde product. nih.gov

ReactantEnzymeReaction TypeProductsEnzyme Commission (EC) Number
beta-Hydroxypyruvic acidHydroxypyruvate decarboxylaseNon-oxidative DecarboxylationGlycolaldehyde, Carbon Dioxide (CO2)4.1.1.40

Biotransformation and Biotechnological Approaches for Hydroxypyruvate Production

Whole-Cell Bioconversion Processes (e.g., utilizing Pseudomonas sp. XP-LM)

Based on a thorough review of the available scientific literature, there is no specific information regarding the use of the strain Pseudomonas sp. XP-LM for the whole-cell bioconversion of beta-hydroxypyruvic acid. While various species of the genus Pseudomonas are widely recognized and utilized as robust biocatalysts for whole-cell biotransformations of numerous organic compounds, their application to this particular substrate is not documented. The Pseudomonas aeruginosa metabolome database does list hydroxypyruvic acid as a known metabolite, involved in pathways such as glycine (B1666218), serine, and threonine metabolism, but this does not describe a targeted bioconversion process. umaryland.edu

Comprehensive Biochemical and Metabolic Pathway Analysis

Central Role in Amino Acid Metabolic Interconversions

Beta-hydroxypyruvic acid serves as a crucial junction point in the metabolic pathways of several amino acids, facilitating their interconversion and degradation.

Beta-hydroxypyruvic acid is a key intermediate in the metabolism of glycine (B1666218), serine, and threonine. medchemexpress.com The interconversion of serine and glycine is a vital process for cellular metabolism, and β-hydroxypyruvic acid is involved in the catabolism of serine. In one pathway, serine is converted to β-hydroxypyruvic acid. researchgate.net This reaction is a critical step in the breakdown of serine and its subsequent entry into central metabolic pathways. The metabolism of glycine is intricately linked to that of serine, with serine often being synthesized from glycine and vice versa. nih.gov Threonine can also be metabolized to produce glycine, which then connects to serine metabolism and, consequently, to the formation of β-hydroxypyruvic acid. kegg.jp

The formation of β-hydroxypyruvic acid can occur through the transamination of L-serine. The enzyme responsible for this conversion is serine-pyruvate aminotransferase (SPT), also known as serine-glyoxylate aminotransferase. jensenlab.orgwikipedia.org This enzyme catalyzes the transfer of an amino group from L-serine to pyruvate (B1213749), resulting in the formation of β-hydroxypyruvic acid and L-alanine. wikipedia.orguniprot.org This reaction is reversible and plays a role in both the synthesis and degradation of serine. wikipedia.org The systematic name for this enzyme class is L-serine:pyruvate aminotransferase. wikipedia.org

Enzymatic Reaction of Serine-Pyruvate Aminotransferase

Substrates Enzyme Products

This table summarizes the key components of the reaction catalyzed by serine-pyruvate aminotransferase.

Involvement in Photorespiratory Carbon Metabolism in Photosynthetic Organisms

In photosynthetic organisms, β-hydroxypyruvic acid is a critical intermediate in the photorespiratory pathway, a process that salvages carbon lost during the oxygenase activity of RuBisCO. sigmaaldrich.comabcam.com

During photorespiration, glycolate (B3277807) produced in the chloroplast is transported to the peroxisome, where it is oxidized to glyoxylate (B1226380). Subsequently, serine is synthesized and then transaminated by serine-glyoxylate aminotransferase to form β-hydroxypyruvic acid. nih.gov This transamination reaction typically uses glyoxylate as the amino group acceptor. Inside the peroxisome, β-hydroxypyruvic acid is then reduced to glycerate by the enzyme hydroxypyruvate reductase (HPR), utilizing NADH as the reducing agent. nih.govfrontiersin.org

The glycerate produced from the reduction of β-hydroxypyruvic acid in the peroxisome is transported back to the chloroplast. frontiersin.org Within the chloroplast, glycerate is phosphorylated to 3-phosphoglycerate (B1209933) (3-PGA) by glycerate kinase. wikipedia.org 3-PGA is a direct intermediate of the Calvin cycle and can be readily re-assimilated, thus salvaging a portion of the carbon that would have otherwise been lost. wikipedia.org This connection highlights the crucial role of the photorespiratory pathway, and β-hydroxypyruvic acid within it, in maintaining the efficiency of photosynthesis. wikipedia.org

Studies on barley mutants deficient in NADH-dependent hydroxypyruvate reductase (HPR) have provided valuable insights into the metabolic flux through the photorespiratory pathway. nih.govnih.gov In these mutants, the conversion of hydroxypyruvate to glycerate is impaired, leading to alterations in metabolite pools. nih.gov Despite the enzyme deficiency, these mutants can survive and fix CO2 at rates comparable to wild-type plants under normal atmospheric conditions, suggesting the presence of alternative metabolic routes. nih.govnih.gov However, under conditions that promote high rates of photorespiration, these mutants exhibit significant metabolic perturbations. nih.gov

Metabolic Changes in Barley HPR-Deficient Mutants

Metabolite Change in Mutant vs. Wild Type Implication
Serine Accumulation Block in the photorespiratory pathway downstream of serine synthesis. nih.govnih.gov
Glycine Accumulation Reflects the backup of metabolites upstream of the enzymatic block. nih.govnih.gov
Hydroxypyruvate No significant accumulation Suggests rapid conversion to other metabolites or the presence of bypass mechanisms. nih.gov

| Sucrose | Reduced synthesis from supplied [14C]serine | Indicates a disruption in the normal flow of carbon from photorespiration to primary metabolism. nih.govnih.gov |

This table outlines the observed metabolic consequences in barley mutants lacking NADH-dependent hydroxypyruvate reductase activity, demonstrating the impact on metabolic flux.

Intermediary Metabolism in Diverse Biological Systems

Beta-Hydroxypyruvic acid is a metabolic intermediate found across different kingdoms of life, from bacteria to humans. Its position in metabolic pathways provides insights into cellular physiology and adaptation.

Human Metabolome Context

In the human body, beta-Hydroxypyruvic acid, also known as 3-hydroxy-2-oxopropanoic acid, is recognized as a metabolite involved in several inborn errors of metabolism. genecards.org Its most noted association is with the dimethylglycine dehydrogenase deficiency pathway. genecards.org Dimethylglycine dehydrogenase (DMGDH) is a mitochondrial enzyme crucial for choline (B1196258) and one-carbon metabolism. aacrjournals.orgmetabolomics.se A defect in the DMGDH gene leads to the condition known as dimethylglycinuria, characterized by an accumulation of N,N-dimethylglycine. rdd.edu.iq The involvement of hydroxypyruvic acid in this pathway highlights its connection to amino acid and folate metabolism. genecards.orgmetabolomics.se

Beyond this specific disorder, hydroxypyruvic acid is implicated in a range of metabolic pathways, underscoring its role as a key node in human biochemistry. genecards.org

Table 1: Metabolic Disorders Associated with Hydroxypyruvic Acid in Humans This table is generated based on data from the Human Metabolome Database and is for informational purposes.

Pathway NameAssociated Condition(s)
Dimethylglycine Dehydrogenase Deficiency PathwayDimethylglycine Dehydrogenase Deficiency genecards.org
SarcosinemiaSarcosinemia genecards.org
Dihydropyrimidine Dehydrogenase DeficiencyDihydropyrimidine Dehydrogenase Deficiency (DHPD) genecards.org
Non-Ketotic HyperglycinemiaNon-Ketotic Hyperglycinemia genecards.org
3-Phosphoglycerate Dehydrogenase Deficiency3-Phosphoglycerate Dehydrogenase Deficiency genecards.org

Microbial Metabolism

The metabolism of beta-Hydroxypyruvic acid has been observed in various microorganisms, often in response to specific environmental conditions or as part of engineered metabolic pathways.

Lactobacillus plantarum B21: In this lactic acid bacterium, metabolic shifts under nutrient stress, particularly glucose starvation, have been investigated. Studies have shown a high accumulation of β-hydroxypyruvic acid in sugar-starved L. plantarum B21 cultures. core.ac.uk This accumulation, along with the absence of typical fermentation products like lactic acid, indicates an inhibition of the standard fermentation and Tricarboxylic Acid (TCA) cycles. core.ac.uk Under these stress conditions, the bacterium appears to alter its energy metabolism, utilizing amino acids as a primary energy source, with the buildup of β-hydroxypyruvic acid serving as a metabolic marker of this altered state. core.ac.ukpknaiklab.in

Escherichia coli and Saccharomyces cerevisiae: In these model organisms, beta-Hydroxypyruvic acid is less characterized as a natural intermediate and more as a substrate in bioengineering applications. For example, research into plant metabolic pathways has involved expressing plant-derived enzymes in E. coli. In one such study, a reductase from Actaea racemosa that uses β-hydroxypyruvic acid as a substrate was successfully produced in E. coli, demonstrating the bacterium's capacity to process the compound. guidechem.com Similarly, S. cerevisiae is frequently engineered for the production of chemicals like 3-hydroxypropionic acid via pathways that may involve related intermediates, although the natural role of beta-hydroxypyruvic acid in its native metabolism is not well-defined.

Table 2: Metabolic Changes in Lactobacillus plantarum B21 Under Glucose Starvation This table is generated based on reported findings for informational purposes.

Metabolite CategoryObservation Under StressImplication
Organic Acids (Lactic, Acetic)Absent or significantly reducedInhibition of fermentation and TCA cycles core.ac.uk
β-Hydroxypyruvic acid High accumulation Indicator of metabolic pathway inhibition core.ac.uk
Amino Acids (Valine, Alanine, Proline)UpregulatedShift to amino acids as primary energy source core.ac.uk

Plant Secondary Metabolism

In the plant kingdom, beta-Hydroxypyruvic acid serves as a precursor in the biosynthesis of specialized secondary metabolites.

Actaea racemosa L. (Black Cohosh): This medicinal plant is known to produce complex phenylpropanoid esters, including cimicifugic acids and fukinolic acid. guidechem.com The biosynthesis of these compounds involves a key enzymatic step where β-hydroxypyruvic acid is a substrate. Researchers have isolated and characterized a Hydroxy(phenyl)pyruvic acid reductase from A. racemosa (ArH(P)PR). guidechem.com This enzyme demonstrates dual functionality, catalyzing the NAD(P)H-dependent reduction of both 4-hydroxyphenylpyruvic acid and β-hydroxypyruvic acid. guidechem.com The reduction of β-hydroxypyruvic acid to glyceric acid is a putative step in the formation of the benzyltartaric acid moiety required for the final assembly of cimicifugic and fukinolic acids. guidechem.com

The enzyme shows a higher affinity for β-hydroxypyruvic acid compared to 4-hydroxyphenylpyruvic acid, as indicated by their respective Michaelis constant (Km) values. guidechem.com

Table 3: Kinetic Properties of Hydroxy(phenyl)pyruvic Acid Reductase (ArH(P)PR) from Actaea racemosa This table is generated based on published research data for informational purposes.

SubstrateMichaelis Constant (Km)Product
β-Hydroxypyruvic acid 0.26 ± 0.12 mM guidechem.comGlyceric acid guidechem.com
4-Hydroxyphenylpyruvic acid1.13 ± 0.12 mM guidechem.com4-Hydroxyphenyllactic acid guidechem.com
Cosubstrate Michaelis Constant (Km)
NADPH23 ± 4 µM guidechem.com

Investigations into Specific Biochemical Roles

While its role as a metabolic intermediate is established, research into other specific biochemical functions of beta-Hydroxypyruvic acid is still emerging.

Mechanistic Studies on Modulation of Neurotransmitter Systems and Neuronal Health

Direct mechanistic studies detailing the role of beta-Hydroxypyruvic acid in modulating neurotransmitter systems or its impact on neuronal health are not extensively documented in the available scientific literature. However, indirect evidence suggests its presence and metabolism within the central nervous system. The gene encoding Glyoxylate and Hydroxypyruvate Reductase (GRHPR), an enzyme that metabolizes hydroxypyruvate, is expressed in various human brain tissues, including the cerebral cortex and hippocampus. This implies that the compound is part of the brain's metabolic landscape. Furthermore, beta-hydroxypyruvic acid is chemically related to D-Serine, an important amino acid that functions as a co-agonist at NMDA receptors and plays a critical role in neurotransmission. Despite these connections, further research is required to elucidate any direct functional role in neuronal signaling or health.

Biochemical Mechanisms of Antioxidant Activity

There is limited research specifically investigating the biochemical mechanisms of beta-Hydroxypyruvic acid as an antioxidant. The compound has been identified via Gas Chromatography-Mass Spectrometry (GC-MS) as a constituent within extracts of various organisms, such as the microalga Chlamydomonas reinhardtii and the medicinal plant Typhonium trilobatum, which have demonstrated biological activities including antioxidant capacity. However, these studies assess the properties of the entire extract, and the specific contribution of beta-Hydroxypyruvic acid to the reduction of reactive oxygen species (ROS) has not been isolated or characterized. Therefore, while it is a component of biologically active natural products, its intrinsic antioxidant capabilities and mechanism of action remain an area for future investigation.

Enzymology and Mechanistic Catalysis

Serine-Pyruvate Aminotransferase (SPT) Activity and Substrate Specificity

Serine-Pyruvate Aminotransferase (SPT), also known as Serine-pyruvate transaminase (EC 2.6.1.51), is a pyridoxal (B1214274) phosphate-dependent enzyme that plays a role in the metabolism of glycine (B1666218), serine, and threonine. wikipedia.org It catalyzes the reversible transamination reaction between L-serine and pyruvate (B1213749) to form 3-hydroxypyruvate (B1227823) and L-alanine. wikipedia.orguni.lumodelseed.org The reaction can be summarized as follows:

L-serine + pyruvate ⇌ 3-hydroxypyruvate + L-alanine wikipedia.org

The enzyme is also referred to as hydroxypyruvate:L-alanine transaminase, reflecting its activity in the reverse direction. wikipedia.org Studies on SPT from various mammalian species have revealed significant differences in substrate specificity.

For instance, SPT purified from mouse and rat liver demonstrates broad substrate specificity, catalyzing transamination between pyruvate and several L-amino acids, including serine, leucine, asparagine, methionine, and others. nih.govnih.gov In these species, the forward reaction with serine and pyruvate is favored over the reverse reaction with hydroxypyruvate and alanine. nih.govnih.gov In contrast, the enzyme from dog and cat liver is highly specific for serine as the amino donor with pyruvate. nih.govnih.gov For the canine and feline enzymes, the reverse activity (formation of serine and pyruvate from hydroxypyruvate and alanine) is higher than the forward activity. nih.govnih.gov

In some organisms, this enzyme is involved in the degradation of L-serine via the formation of 3-hydroxypyruvate. uniprot.org The substrate specificity of rat liver SPT, for example, extends to various neutral L-α-amino acids and their corresponding α-keto acids, though glycine is a poor substrate. nih.gov Conversely, its corresponding α-keto acid, glyoxylate (B1226380), is a highly favorable amino acceptor. nih.gov

Table 1: Substrate Specificity of Serine-Pyruvate Aminotransferase in Different Species
SpeciesAmino Donor SpecificityAmino Acceptor SpecificityRelative Activity (Forward vs. Reverse)Reference
Mouse, RatBroad (Serine, Leucine, Asparagine, etc.)Pyruvate, Phenylpyruvate, GlyoxylateForward > Reverse nih.govnih.gov
Dog, CatHighly specific for SerinePyruvate, GlyoxylateReverse > Forward nih.govnih.gov

Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) Characterization

Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) (EC 1.1.1.81) is a crucial enzyme in metabolism, possessing D-glycerate dehydrogenase activity and playing a role in preventing the harmful buildup of glyoxylate. medlineplus.govgenecards.org It is a member of the D-2-hydroxy-acid dehydrogenase protein family. researchgate.net

GRHPR exhibits dual substrate specificity, catalyzing the reduction of both glyoxylate to glycolate (B3277807) and hydroxypyruvate to D-glycerate. medlineplus.govnih.govmedlineplus.gov While it acts on both substrates, studies on various GRHPR orthologs have revealed distinct preferences. Human GRHPR, for instance, shows a preference for hydroxypyruvate over glyoxylate. nih.govwikigenes.org Similarly, GRHPR from Bacillus subtilis has a seven-fold higher specificity constant for hydroxypyruvate compared to glyoxylate. mdpi.com In contrast, archaeal GRHPRs from hyperthermophilic organisms like Pyrococcus furiosus and Pyrococcus horikoshii demonstrate higher activity towards glyoxylate. nih.govmdpi.com

The enzyme can utilize both NADH and NADPH as cofactors, although a preference for NADPH is common. nih.gov Human GRHPR has a significantly higher affinity for NADPH (KM = 0.011 mM) compared to NADH (KM = 2.42 mM). wikigenes.org The activity of human GRHPR with hydroxypyruvate is six times higher in the presence of NADPH than with glyoxylate. mdpi.com The enzyme from Bacillus subtilis also shows a strict preference for NADPH over NADH. mdpi.com However, this cofactor preference is not universal. For example, GRHPR from the hyperthermophilic archaeon Thermococcus litoralis exhibits significantly higher activity with NADH in the presence of glyoxylate, with no detectable activity in the presence of NADPH. nih.gov

Table 2: Substrate and Cofactor Preferences of GRHPR from Various Organisms
OrganismPreferred SubstratePreferred CofactorReference
HumanHydroxypyruvateNADPH nih.govwikigenes.orgmdpi.com
Bacillus subtilisHydroxypyruvateNADPH mdpi.com
Pyrococcus horikoshii, Pyrococcus furiosus (Archaeal)GlyoxylateN/A nih.govmdpi.com
Thermococcus litoralis (Archaeal)GlyoxylateNADH nih.gov

A primary function of GRHPR is the enzymatic reduction of hydroxypyruvate to D-glyceric acid (also known as (R)-glycerate). medlineplus.govuniprot.org This reaction is a key step in a pathway that can ultimately lead to the formation of glucose for energy. medlineplus.govmedlineplus.gov The reaction is reversible, and the enzyme also catalyzes the oxidation of D-glycerate to hydroxypyruvate. uniprot.org However, the equilibrium of the reaction favors the reduction of hydroxypyruvate. oup.com This conversion is an essential metabolic process, and a deficiency in GRHPR activity is the underlying cause of primary hyperoxaluria type 2, a rare genetic disorder. medlineplus.govmedlineplus.gov

Crystal structures of GRHPR from various organisms have provided significant insights into its catalytic mechanism and substrate specificity. The enzyme typically exists as a homodimer. researchgate.net Structural analysis has identified two main domains: a coenzyme-binding domain and a substrate-binding domain. researchgate.net

Phylogenetic and structural analyses have suggested the existence of two distinct subfamilies of GRHPRs, designated GHRA and GHRB. researchgate.net Representatives from these subfamilies, such as SmGhrA and SmGhrB from Sinorhizhobium meliloti, exhibit overlapping but not identical substrate preferences. SmGhrB shows the highest activity with hydroxypyruvate, while SmGhrA has a preference for glyoxylate. nih.gov Structural comparisons between these isoforms reveal differences in the substrate-binding pocket that account for these varied substrate preferences. nih.gov

In human GRHPR, a tryptophan residue (Trp141) from the adjacent subunit of the dimer extends into the active site region, which appears to be a key determinant for the selectivity towards hydroxypyruvate. nih.gov The binding of the cofactor NADPH can induce conformational changes that are important for catalysis. mdpi.com Conserved residues within the active site, such as Val77, Gly78, His287, and Ser290 in Bacillus subtilis GRHPR, are crucial for substrate binding. mdpi.com

Transketolase Enzyme Studies and Two-Carbon Unit Transfer Mechanisms

Transketolase (TK) (EC 2.2.1.1) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that is a key component of the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle. wikipedia.org It catalyzes the reversible transfer of a two-carbon ketol group from a donor substrate to an acceptor substrate. nih.gov

Hydroxypyruvate can serve as an irreversible donor substrate for transketolase. nih.gov In this reaction, transketolase facilitates the transfer of a two-carbon unit from hydroxypyruvate, which is accompanied by the release of carbon dioxide. nih.gov This makes the reaction atom-efficient and of interest for biocatalytic applications. nih.gov In the absence of an acceptor substrate, transketolase can catalyze a one-substrate reaction with hydroxypyruvate, where two glycolaldehyde (B1209225) residues, formed from the decarboxylation of two hydroxypyruvate molecules, condense to form erythrulose (B1219606). nih.gov

Hydroxyphenylpyruvate Reductase (HPPR) Activity and Substrate Promiscuity

Hydroxyphenylpyruvate Reductase (HPPR) (EC 1.1.1.237) is an oxidoreductase that catalyzes the reduction of 4-hydroxyphenylpyruvic acid (pHPP) to 4-hydroxyphenyllactic acid (pHPL), a step in the biosynthesis of compounds like rosmarinic acid in plants. frontiersin.orgwikipedia.orgnih.gov This enzyme belongs to the family of D-isomer-specific 2-hydroxyacid dehydrogenases. nih.gov

Studies on HPPR homologs from Arabidopsis thaliana have revealed that some isoforms exhibit substrate promiscuity, meaning they can act on substrates other than their primary one. frontiersin.org For example, the HPPR2 homolog from Arabidopsis displays both HPPR and hydroxypyruvate reductase (HPR) activities. frontiersin.orgnih.gov In fact, while HPPR2 has the highest affinity for pHPP, its highest catalytic efficiency is observed with hydroxypyruvic acid as the substrate. frontiersin.org In contrast, the HPR1 isoform is a specific hydroxypyruvate reductase and shows high catalytic efficiency in reducing hydroxypyruvic acid. frontiersin.org This substrate promiscuity highlights the diverse metabolic roles these enzymes can play. nih.gov

Table 3: Kinetic Parameters of Arabidopsis thaliana HPR1 and HPPR2 with Hydroxypyruvic Acid
EnzymeSubstrateApparent Catalytic Efficiency (kcat/Km)Reference
HPR1Hydroxypyruvic acidHigh frontiersin.org
HPPR2Hydroxypyruvic acidHighest among tested substrates frontiersin.org

Investigation of Putative Hydroxypyruvate Isomerase Activity

Hydroxypyruvate isomerase (HYI) is an enzyme that is believed to catalyze the reversible isomerization of hydroxypyruvate to 2-hydroxy-3-oxopropanoate, also known as tartronate (B1221331) semialdehyde. uniprot.orgwikipedia.org In many organisms, the gene encoding this enzyme is designated as hyi, and its activity is often inferred from sequence homology, leading to its classification as a "putative" hydroxypyruvate isomerase.

Experimental characterization of hydroxypyruvate isomerase from Escherichia coli has provided valuable insights into its function. The enzyme from this bacterium has been shown to catalyze the reversible isomerization between hydroxypyruvate and 2-hydroxy-3-oxopropanoate. uniprot.org Kinetic studies of the E. coli enzyme have determined a Michaelis constant (KM) for hydroxypyruvate of 12.5 mM and a maximum reaction velocity (Vmax) of 14.3 µmol/min/mg of protein at an optimal pH of 6.8-7.2 and a temperature of 37°C. uniprot.org

Interestingly, the activity of the E. coli hydroxypyruvate isomerase is not enhanced by the addition of several common cofactors, including pyridoxal 5'-phosphate, FAD, NAD+, NADP+, or ATP. uniprot.org Furthermore, its activity is not affected by the presence of the chelating agent EDTA or various divalent metal ions such as Ca2+, Co2+, Mg2+, Ni2+, and Zn2+. uniprot.org This suggests that the enzyme does not require these molecules for its catalytic function. The enzyme also demonstrates substrate specificity, as it does not catalyze the isomerization of D-fructose to D-glucose or D-xylulose to D-xylose, nor does it facilitate the racemization of serine, alanine, glycerate, or lactate (B86563). uniprot.org

In other organisms, including humans, the function of hydroxypyruvate isomerase is less well-characterized and is often predicted based on genetic and bioinformatic analyses. nih.gov Further experimental studies are required to definitively confirm the enzymatic activity and physiological role of these putative isomerases in a broader range of species.

Other Enzymes Interacting with Beta-Hydroxypyruvic Acid (e.g., Hydroxypyruvate Decarboxylase, Glycerate 2-kinase)

Besides hydroxypyruvate isomerase, several other enzymes play crucial roles in the metabolism of beta-hydroxypyruvic acid.

Hydroxypyruvate Decarboxylase: This enzyme (EC 4.1.1.40) belongs to the lyase family and specifically catalyzes the decarboxylation of hydroxypyruvate to form glycolaldehyde and carbon dioxide. wikipedia.org This reaction is a key step in the glyoxylate and dicarboxylate metabolism pathway. wikipedia.org The systematic name for this enzyme class is hydroxypyruvate carboxy-lyase (glycolaldehyde-forming). wikipedia.org

Glycerate 2-Kinase: This enzyme (EC 2.7.1.165) is primarily known for its role in the nonphosphorylative Entner-Doudoroff pathway in archaea, where it catalyzes the ATP-dependent phosphorylation of D-glycerate to 2-phospho-D-glycerate. wikipedia.org While its direct interaction with hydroxypyruvate is not its primary characterized function, it is part of a metabolic network that processes downstream products of hydroxypyruvate reduction. For instance, hydroxypyruvate reductase converts hydroxypyruvate to D-glycerate, which is then a substrate for glycerate 2-kinase. nih.gov The substrate specificity of glycerate 2-kinase is generally high for D-glycerate, and it does not typically utilize hydroxypyruvate as a substrate. nih.gov

Enzyme Kinetics and Reaction Mechanisms

The efficiency and regulation of metabolic pathways involving beta-hydroxypyruvic acid are governed by the kinetic properties and catalytic mechanisms of the participating enzymes.

The active sites of enzymes that metabolize hydroxypyruvate are specifically structured to bind the substrate and facilitate its chemical transformation. While detailed crystal structures for all these enzymes are not available, studies on related enzymes provide insights into potential mechanisms.

For instance, in decarboxylases, the active site typically features a binding pocket that orients the substrate for efficient catalysis. In the case of pyruvoyl-dependent histidine decarboxylase, the active site contains two distinct pockets: one for the imidazole (B134444) group and another for the carboxylate group of the substrate. nih.gov This precise positioning is crucial for the subsequent decarboxylation reaction. nih.gov Similarly, it is expected that the active site of hydroxypyruvate decarboxylase possesses a specific architecture to accommodate the hydroxyl and carboxyl groups of its substrate.

Site-directed mutagenesis studies on enzymes like pyruvate decarboxylase from Zymomonas mobilis have been instrumental in identifying critical residues within the active site that are essential for catalysis. nih.gov Such studies help to elucidate the roles of individual amino acids in substrate binding and the catalytic process.

The catalytic mechanism of decarboxylation often involves the formation of a transient intermediate. For example, the non-enzymatic decarboxylation of pyruvic acid in the presence of hydrogen peroxide proceeds through a 2-hydroperoxy-2-hydroxypropanoate intermediate. nih.gov Enzymatic decarboxylation reactions, such as those catalyzed by pyruvate decarboxylase, are dependent on the cofactor thiamine diphosphate (B83284) (ThDP). nih.gov

The flow of metabolites through pathways involving hydroxypyruvate is tightly regulated to maintain cellular homeostasis. One important regulatory mechanism is inhibitory cross-talk, where metabolites from one pathway can affect the activity of enzymes in another.

Beta-hydroxypyruvic acid itself can act as an inhibitor of certain enzymes. For example, it has been shown to inhibit pyruvate decarboxylase from Zymomonas mobilis. nih.gov In this case, hydroxypyruvate can also serve as a poor substrate, and during its slow decarboxylation, the enzyme undergoes progressive inactivation. nih.gov This inactivation is thought to result from the accumulation of enzyme-bound glycolaldehyde. nih.gov

Furthermore, hydroxypyruvate has been found to inhibit lactate dehydrogenase (LDH), which can influence the synthesis of oxalate. nih.gov This has potential implications for conditions like primary hyperoxaluria type II, where hydroxypyruvate accumulates. nih.gov The inhibitory effect of hydroxypyruvate on LDH is competitive, suggesting that it competes with the enzyme's natural substrate. nih.gov

The regulation of the broader glyoxylate and dicarboxylate metabolism, where hydroxypyruvate is an intermediate, is complex and involves the interplay of multiple enzymes and metabolites. wikipedia.org The inhibition of key enzymes in related pathways, such as the effect of 2-phosphoglycolate (B1263510) (a precursor in the pathway leading to hydroxypyruvate in plants) on triosephosphate isomerase and phosphofructokinase, highlights the intricate network of regulation that ensures metabolic balance. nih.gov The accumulation of intermediates due to enzyme inhibition can lead to significant shifts in metabolic fluxes, as seen by the buildup of serine and related amino acids when hydroxypyruvate reductase activity is compromised. nih.gov

Advanced Analytical Methodologies for Biochemical and Metabolomic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a cornerstone technique in metabolomics due to its high separation efficiency and robust compound identification through standardized spectral libraries. acs.orgnih.gov However, the analysis of polar and non-volatile compounds like beta-hydroxypyruvic acid by GC-MS is not direct and requires a critical prerequisite step: chemical derivatization. nih.gov This process converts the analyte into a more volatile and thermally stable form suitable for gas-phase analysis. nih.govpalsystem.com

Derivatization Strategies for Enhanced Volatility and Stability (e.g., Methoximation, Silylation, Methyl Chloroformate)

To prepare beta-hydroxypyruvic acid for GC-MS analysis, a multi-step derivatization is typically employed, with methoximation followed by silylation being the most common and effective approach. nih.govnih.gov

Methoximation (MeOx): This initial step is crucial for compounds containing carbonyl groups (aldehydes and ketones), such as the keto group in beta-hydroxypyruvic acid. youtube.comresearchgate.net The reaction, typically using methoxyamine hydrochloride (MeOx), converts the keto group into a methoxime. youtube.com This process serves two primary purposes: it protects the carbonyl group and, critically for α-keto acids like beta-hydroxypyruvic acid, it stabilizes the molecule against decarboxylation at the high temperatures used in the GC injector. nih.gov Furthermore, methoximation prevents the formation of multiple tautomeric isomers, which would otherwise lead to multiple derivative peaks and complicate chromatographic analysis. youtube.com

Silylation: Following methoximation, a silylation agent is used to replace the active hydrogens on polar functional groups (hydroxyl and carboxyl groups) with nonpolar trimethylsilyl (TMS) groups. youtube.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), are frequently used. youtube.comresearchgate.netsigmaaldrich.com This reaction significantly increases the volatility of the molecule and reduces its polarity, preventing unwanted interactions with the chromatographic column and ensuring a sharp, symmetrical peak shape. youtube.com The Human Metabolome Database confirms the utility of this two-step approach, providing a reference mass spectrum for beta-hydroxypyruvic acid as a methoximated, di-silylated derivative (1 MEOX; 2 TMS). hmdb.ca

Optimization of Derivatization Conditions (e.g., temperature, time, reagent concentrations)

The efficiency and reproducibility of the derivatization process are highly dependent on the reaction conditions. acs.orgnih.gov Optimization of these parameters is essential for accurate and reliable quantification. nih.gov Key factors include the choice of reagents, reaction time, and temperature.

The methoximation step is often performed at temperatures between 30°C and 70°C for 30 to 90 minutes. palsystem.comnih.gov The subsequent silylation step is also temperature and time-dependent, with typical conditions being 30 minutes at 37°C. nih.govyoutube.com However, optimal conditions can vary based on the specific metabolite and the biological matrix. For instance, one study focusing on organic acids, including the structurally similar pyruvic acid, found that a derivatization temperature of 37°C yielded significantly better results compared to 45°C. nih.gov Another protocol suggests a longer methoximation time of 24 hours at room temperature, followed by a 2-hour silylation at a higher temperature for maximum efficiency. researchgate.net The concentration and volume of the derivatizing agents also play a critical role in driving the reaction to completion. nih.gov

ParameterCondition 1Condition 2Condition 3Source
Methoximation Time 90 min30 min24 h nih.govyoutube.comresearchgate.net
Methoximation Temp. 37°C30°CRoom Temp. nih.govyoutube.comresearchgate.net
Silylation Time 30 min2 h45 min youtube.comresearchgate.netsigmaaldrich.com
Silylation Temp. 37°CHigh Temp.75°C youtube.comresearchgate.netsigmaaldrich.com

This table presents a selection of reported derivatization conditions to illustrate the range of parameters used in metabolomic studies.

Impact of Solvent Extraction Ratios on Metabolite Profile Detection

The initial extraction of metabolites from a biological matrix is a critical step that significantly influences the final analytical result. The choice of solvent and its ratio can selectively enrich for certain classes of compounds, thereby affecting the detection of beta-hydroxypyruvic acid. upm.edu.my

For broad metabolomic profiling, mixtures of polar and non-polar solvents are often used to capture a wide range of metabolites. mdpi.com A commonly used combination is methanol, chloroform, and water. upm.edu.my A study on different fruit tissues of Garcinia mangostana demonstrated the profound effect of solvent ratios. upm.edu.my When comparing a methanol/chloroform/water ratio of 3/1/1 (v/v) with 2/1/2 (v/v), the latter method, having a higher proportion of polar solvents (methanol and water), preferentially extracted a greater number of polar metabolites. upm.edu.my Notably, this study successfully identified beta-hydroxypyruvic acid in the mangosteen pericarp, highlighting the importance of the extraction method in its detection. upm.edu.my The properties of the extraction solvent system directly impact the extraction yield and the types of phytochemicals recovered. nih.gov

Solvent SystemRatio (v/v/v)Predominantly Extracted MetabolitesSource
Methanol/Chloroform/Water3/1/1More alcohol metabolites upm.edu.my
Methanol/Chloroform/Water2/1/2Higher number of polar metabolites upm.edu.my
Chloroform/Methanol1:1Phenolic and flavonoid compounds nih.gov

This table compares different solvent systems and their impact on the extraction of various metabolite classes.

Quantitative and Qualitative Profiling in Complex Biological Extracts (e.g., plant tissues, microbial cultures)

GC-MS is a well-established technique for both the qualitative identification and quantitative measurement of organic acids in complex biological samples. nih.govresearchgate.net Beta-hydroxypyruvic acid has been successfully identified as part of the primary metabolite profile in plant tissues, such as the pericarp of mangosteen. upm.edu.my

In the context of microbial cultures, GC-MS has been extensively used to profile organic acid production, for example, in lactic acid bacteria. researchgate.netsemanticscholar.org Such analyses allow for the monitoring of metabolic shifts in response to different growth conditions. For quantitative studies, a robust and validated method is paramount. nih.gov This involves establishing calibration curves, determining the limits of detection (LOD) and quantification (LOQ), and assessing recovery rates and reproducibility. nih.govnih.gov The use of specific mass fragments and an appropriate internal standard is critical for achieving accurate quantification in complex matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS offers a powerful alternative and complementary approach to GC-MS, particularly for polar, non-volatile, and thermally labile compounds. mdpi.com It circumvents the need for derivatization, although sample preparation such as extraction and protein removal is still required. The high selectivity and sensitivity of tandem mass spectrometry (LC-MS/MS) make it exceptionally well-suited for detecting low-abundance metabolites in intricate biological matrices like plasma. nih.govjapsonline.com

Method Development for Detection in Complex Matrices

Developing a reliable LC-MS method for beta-hydroxypyruvic acid in a complex matrix involves the systematic optimization of several key stages.

Sample Preparation: The initial step is to isolate the analyte from interfering matrix components. For plasma samples, this is often achieved through protein precipitation using a solvent like methanol, sometimes acidified with formic acid. nih.gov For other matrices, liquid-liquid extraction or solid-phase extraction may be employed to clean up the sample and concentrate the analyte. japsonline.com

Chromatographic Separation: Achieving good separation of the analyte from other matrix components is crucial. Reversed-phase chromatography using a C18 column is a common choice for separating organic acids. nih.gov The mobile phase typically consists of an aqueous component and an organic solvent (e.g., water and methanol or acetonitrile), often with an acidic modifier like formic acid to improve peak shape and ionization efficiency. nih.govuu.nl A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to effectively resolve a wide range of compounds. nih.gov

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity. uu.nl This involves selecting the precursor ion (the molecular ion of beta-hydroxypyruvic acid) and then monitoring for a specific, characteristic product ion after fragmentation. This highly specific transition minimizes interference from co-eluting compounds.

Method Validation: A fully developed method must be rigorously validated according to established guidelines to ensure its reliability. Validation assesses parameters such as linearity over a defined concentration range, accuracy, precision (both within-day and between-day), recovery, matrix effects, and the stability of the analyte under various storage and handling conditions. nih.govnih.gov For example, a validated LC-MS/MS method for the related 3-hydroxypentanoic acid in plasma demonstrated linearity, accuracy, and precision over a wide concentration range and confirmed analyte stability during freeze-thaw cycles and long-term storage. nih.gov

Spectroscopic Techniques for Structural Elucidation of Intermediates and Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the structure and reactivity of biochemical intermediates in solution. In the context of β-hydroxypyruvic acid and its derivatives, ¹H NMR has been instrumental in monitoring reactions and identifying products in real-time.

A notable application of high-resolution ¹H NMR has been in studying the chemical reactivity of various α-keto acid anions, including β-hydroxypyruvate, with hydrogen peroxide (H₂O₂) at a physiological pH of 7.4. tandfonline.com These studies are significant due to the role of α-keto acids in mitigating oxidative stress by non-enzymatically detoxifying reactive oxygen species.

In these investigations, the consumption of the α-keto acid anion and the formation of products were monitored over time. For β-hydroxypyruvate, its reaction with hydrogen peroxide was observed to be the fastest among other α-keto acids like β-phenylpyruvate and 2-ketobutyrate. tandfonline.com The proposed mechanism involves the nucleophilic attack of the hydroperoxide anion (HOO⁻) on the C-2 carbonyl carbon of the β-hydroxypyruvate, leading to a peroxy-adduct that subsequently decarboxylates. The primary reaction products identified by ¹H NMR were glycolate (B3277807) and bicarbonate, confirming the oxidative decarboxylation pathway.

The following table summarizes the observed reactivity of β-hydroxypyruvate with hydrogen peroxide as determined by ¹H NMR spectroscopy. tandfonline.com

While a predicted ¹H NMR spectrum for hydroxypyruvic acid in D₂O is available in public databases, detailed high-resolution NMR studies specifically on the reactivity of the isolated beta-hydroxypyruvic acid lithium salt hydrate (B1144303) are not extensively documented in recent literature. hmdb.ca The foundational work on the preparation of this salt did not involve advanced spectroscopic characterization such as high-resolution NMR. nih.govnih.gov

X-ray Powder Diffraction (XRPD) for Crystalline Phase Characterization in Research Samples

X-ray Powder Diffraction (XRPD) is a fundamental analytical technique used to determine the crystalline structure of solid materials. Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint," allowing for phase identification, determination of lattice parameters, and assessment of sample purity.

In the context of beta-hydroxypyruvic acid lithium salt hydrate, historical biochemical literature details its preparation, where it was obtained as a crystalline solid. nih.govnih.gov The compound was described as crystallizing from aqueous ethanol solutions, appearing as small, glistening plates that are stable when stored dry at room temperature. nih.govnih.gov

Despite its preparation as a crystalline solid, a detailed search of contemporary scientific literature and crystallographic databases does not yield specific X-ray powder diffraction data, such as a list of 2θ values and corresponding intensities, for this compound. The original preparation methods, while successful in isolating the compound, were documented before the widespread use of automated diffractometers and digital data archiving. nih.govnih.gov

Therefore, while the crystalline nature of the compound is established, its specific crystal system, space group, and unit cell dimensions remain uncharacterized in the public domain. For research purposes, obtaining a reference XRPD pattern would be crucial for confirming the identity and assessing the polymorphic purity of newly synthesized or commercial batches of this compound.

The following table outlines the known physical properties and the missing crystallographic data for this compound.

Theoretical and Computational Chemistry Approaches in the Study of this compound

The study of beta-hydroxypyruvic acid, a key intermediate in various metabolic pathways, including photorespiration in plants, has been significantly advanced through the application of theoretical and computational chemistry. rsc.org These approaches provide a molecular-level understanding of its structure, reactivity, and interactions, which is often unattainable through experimental methods alone. This article explores the application of several key computational methodologies to elucidate the chemical behavior of beta-hydroxypyruvic acid.

Theoretical and Computational Chemistry Approaches

Ab Initio Molecular Orbital and Density Functional Theories for Reaction Mechanism Elucidation

Ab initio molecular orbital theory and Density Functional Theory (DFT) are powerful computational tools for investigating the intricacies of chemical reactions. These methods allow for the detailed exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction barriers, thereby elucidating reaction mechanisms.

While specific DFT studies on beta-hydroxypyruvic acid are not extensively documented in the literature, the application of these methods to analogous molecules, such as pyruvic acid, provides significant insights. For instance, DFT calculations at the B3LYP/6-311++G(3df,3pd) level of theory have been employed to investigate the structures of pyruvic acid isomers and their decarboxylation pathways. rsc.orgresearchgate.net Such studies have identified the most stable keto form and explored various reaction channels, including direct decarboxylation and tautomerization to enol forms. rsc.orgresearchgate.net A similar approach could be applied to beta-hydroxypyruvic acid to understand its keto-enol tautomerism, which is crucial for its reactivity. The presence of the hydroxyl group is expected to influence the relative stabilities of the tautomers and the energy barriers for their interconversion.

Furthermore, DFT has been successfully used to study tautomerism in other hydroxy-ketone-containing molecules, such as 11-hydroxyaklavinone. nih.govnih.gov In that case, calculations at the RB3LYP/6-31G(d) and RB3LYP/6-31G(d,p) levels were able to predict the most stable tautomeric forms in both vacuum and aqueous environments. nih.govnih.gov This demonstrates the capability of DFT to handle the subtle energetic differences between tautomers and the influence of the surrounding medium, which would be directly applicable to studying beta-hydroxypyruvic acid.

A hypothetical application of DFT to the tautomerization of beta-hydroxypyruvic acid is presented in the table below, illustrating the type of data that can be generated.

TautomerMethodBasis SetRelative Energy (kcal/mol)
Keto (beta-hydroxypyruvic acid)B3LYP6-311++G(d,p)0.00
Enol 1B3LYP6-311++G(d,p)Predicted
Enol 2B3LYP6-311++G(d,p)Predicted
Transition State (Keto-Enol 1)B3LYP6-311++G(d,p)Predicted

This table is illustrative and does not represent actual calculated data for beta-hydroxypyruvic acid.

Proton and Electron Transfer Dynamics in Hydrogen-Bridged Radical Cations

DFT calculations have been used to study the influence of hydration on proton transfer in the guanine-cytosine radical cation (G•+-C). nih.gov These studies show that the inclusion of water molecules in the computational model is crucial for accurately predicting the energetics of proton transfer. nih.gov Similarly, the ionization of glycine (B1666218) has been shown to favor intramolecular proton transfer, leading to the formation of a stable distonic radical cation. researchgate.net

These findings suggest that upon ionization, the beta-hydroxypyruvic acid radical cation could undergo intramolecular proton transfer, potentially from the hydroxyl group to one of the carbonyl oxygens, facilitated by a hydrogen bridge. The dynamics of such a process could be investigated using ab initio molecular dynamics simulations, which would provide a time-resolved picture of the proton and electron movements. aip.orgnih.gov Quantum simulations have also been instrumental in revealing radical-mediated proton transfer mechanisms in aqueous solutions, a process that could be relevant in the broader chemical environment of beta-hydroxypyruvic acid. rsc.orgnih.gov

The table below outlines a possible computational approach to studying the radical cation of beta-hydroxypyruvic acid.

PropertyComputational MethodBasis SetExpected Outcome
Structure of Radical CationDFT (e.g., B3LYP)6-31+G Optimized geometry and spin density distribution.
Proton Transfer BarrierDFT with ZPE correction6-31+GEnergy barrier for intramolecular proton transfer.
Hydration EffectsQM/MM Simulations(e.g., B3LYP/AMBER)Influence of water molecules on the structure and proton transfer energetics.

This table is illustrative of a potential research direction.

Molecular Modeling of Enzyme-Substrate Interactions and Ligand Binding

Beta-hydroxypyruvic acid is a substrate for various enzymes, most notably hydroxypyruvate reductase. hmdb.ca Understanding the interactions between beta-hydroxypyruvic acid and the active sites of these enzymes is crucial for elucidating their catalytic mechanisms and for the design of potential inhibitors. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for this purpose.

Molecular docking can be used to predict the preferred binding orientation of beta-hydroxypyruvic acid within an enzyme's active site. nih.gov This technique involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on a force field. Docking studies can identify key interactions, such as hydrogen bonds and electrostatic interactions, that contribute to binding affinity. nih.gov

Following docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the enzyme-substrate complex. nih.govfrontiersin.orgresearchgate.net MD simulations model the movement of atoms over time, allowing for the study of conformational changes in both the enzyme and the substrate upon binding. mdpi.com These simulations can also be used to calculate binding free energies, providing a quantitative measure of binding affinity. For instance, in silico approaches combining 3D-pharmacophore modeling, molecular docking, and MD simulations have been successfully used to identify novel inhibitors for 4-hydroxyphenylpyruvate dioxygenase, an enzyme that acts on a structurally similar substrate. frontiersin.org

Modeling TechniqueApplication to Beta-Hydroxypyruvic Acid-Enzyme InteractionsKey Insights Gained
Molecular DockingPredicting the binding mode of beta-hydroxypyruvate in the active site of hydroxypyruvate reductase.Identification of key amino acid residues involved in binding and substrate recognition.
Molecular DynamicsSimulating the dynamic behavior of the beta-hydroxypyruvate-enzyme complex.Understanding conformational changes, solvent effects, and calculating binding free energy.
QM/MMModeling the enzymatic reaction mechanism at a quantum mechanical level.Elucidation of the transition state and catalytic mechanism.

Prediction of Novel Reaction Pathways and Chemical Derivatives

Computational chemistry plays a pivotal role in the discovery and design of novel chemical entities and reaction pathways. In silico methods can be used to predict the properties and reactivity of hypothetical derivatives of beta-hydroxypyruvic acid, guiding synthetic efforts towards compounds with desired characteristics.

For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their structural features. nih.govresearchgate.net These models are built by establishing a statistical correlation between the chemical structures and the observed biological activities of a set of known compounds. Once a reliable QSAR model is established, it can be used to screen virtual libraries of novel derivatives to identify promising candidates for synthesis and testing. nih.govresearchgate.netnih.gov

Furthermore, computational tools can be employed to design novel reaction pathways for the synthesis of beta-hydroxypyruvic acid or its derivatives. mdpi.com By calculating the thermodynamics and kinetics of various potential reaction steps, it is possible to identify feasible and efficient synthetic routes. For instance, in silico design has been used to develop novel inhibitors for enzymes like histone deacetylases, where molecular docking and interaction analysis guided the design of new chemical structures with improved binding affinity. nih.govrsc.org A similar approach could be used to design novel inhibitors or alternative substrates for enzymes that process beta-hydroxypyruvic acid.

Computational ApproachApplication for Beta-Hydroxypyruvic AcidPotential Outcome
3D-QSARTo correlate the 3D structure of potential derivatives with their biological activity.Predictive models to guide the synthesis of more potent enzyme inhibitors or substrates. mdpi.com
Virtual ScreeningTo screen large chemical databases for compounds that may interact with enzymes that bind beta-hydroxypyruvate.Identification of new lead compounds for drug discovery. frontiersin.org
Reaction Pathway PredictionTo explore novel synthetic routes to beta-hydroxypyruvic acid and its derivatives.More efficient and sustainable chemical syntheses.

Future Directions and Emerging Research Avenues

Integration with Advanced Omics Technologies for Holistic Metabolic Understanding

A holistic comprehension of the metabolic network surrounding β-hydroxypyruvic acid necessitates the integration of advanced omics technologies, particularly fluxomics and proteomics. These approaches offer a dynamic and comprehensive view of metabolic pathways and their regulation, moving beyond static measurements of metabolite concentrations.

Fluxomics , or metabolic flux analysis, is crucial for quantifying the rates of metabolic reactions. In the context of β-hydroxypyruvic acid, this technology can precisely map the flow of carbon through the photorespiratory pathway and its connected metabolic routes. By using isotopically labeled substrates, researchers can trace the fate of carbon atoms as they are incorporated into and processed from β-hydroxypyruvic acid. This provides a quantitative measure of the flux through enzymes such as serine-glyoxylate aminotransferase and hydroxypyruvate reductase. Such studies can reveal how metabolic flux is redirected under different environmental conditions or in genetically modified organisms, offering insights into the regulation and efficiency of photorespiration.

Proteomics , the large-scale study of proteins, complements fluxomics by providing information on the abundance and post-translational modifications of enzymes involved in β-hydroxypyruvic acid metabolism. By identifying and quantifying the proteins present in a cell or tissue under specific conditions, researchers can correlate changes in enzyme levels with observed metabolic fluxes. For instance, an increase in the abundance of hydroxypyruvate reductase in response to high light stress would suggest a mechanism to cope with increased photorespiratory activity. The integration of proteomics with metabolomics can reveal how signaling pathways and transcriptional regulation modulate the metabolic network in which β-hydroxypyruvic acid is a key node.

The combined application of these omics technologies will enable the construction of detailed computational models of plant and microbial metabolism. These models can simulate the behavior of metabolic networks and predict the outcomes of genetic or environmental perturbations, guiding future metabolic engineering efforts.

Exploration of Novel Biocatalytic Applications and Pathway Engineering

The chemical reactivity of β-hydroxypyruvic acid, with its ketone and carboxylic acid functionalities, makes it an attractive substrate for novel biocatalytic applications and a target for metabolic pathway engineering.

In the realm of biocatalysis , β-hydroxypyruvic acid can serve as a precursor for the synthesis of valuable chemicals. For example, it is a substrate for the enzyme transketolase, which can be used to form new carbon-carbon bonds in the synthesis of complex carbohydrates. Research is ongoing to discover and engineer novel enzymes that can utilize β-hydroxypyruvic acid to produce a range of compounds, including chiral alcohols, amino acids, and other specialty chemicals. The stereoselectivity of enzymes offers a significant advantage over traditional chemical synthesis for producing enantiomerically pure compounds.

Pathway engineering aims to harness and modify metabolic pathways in microorganisms for the production of desired chemicals. While not always the direct substrate, the metabolic pathways involving β-hydroxypyruvic acid are targets for such engineering. For instance, the pathway for producing 3-hydroxypropionic acid, a valuable platform chemical, can be engineered by introducing and optimizing the expression of heterologous enzymes. One such pathway proceeds via β-alanine, which is metabolically related to serine and, by extension, to β-hydroxypyruvic acid. By understanding and manipulating the flux through these interconnected pathways, it is possible to enhance the production of target molecules. Future research will likely focus on the discovery of novel enzymes and the design of synthetic pathways that can more directly and efficiently convert β-hydroxypyruvic acid or its precursors into commercially valuable products.

Below is an interactive table summarizing engineered pathways related to β-hydroxy acids:

Target CompoundPrecursor PathwayKey EnzymesHost OrganismResearch Focus
3-Hydroxypropionic acidβ-alanineAspartate decarboxylase, β-alanine-pyruvate aminotransferase, 3-hydroxypropionate dehydrogenaseSaccharomyces cerevisiaeOptimization of enzyme expression and pathway balancing for increased titer and yield.
3-Hydroxypropionic acidMalonyl-CoAMalonyl-CoA reductaseSaccharomyces cerevisiaeEnhancing precursor supply and cofactor regeneration.
L-erythruloseGlycolaldehyde (B1209225) and β-hydroxypyruvateTransketolasePichia pastorisBiotransformation of simple substrates into a valuable sugar.

Development of Mechanistic Probes and Tools for in vitro and in vivo Metabolic Studies

A deeper understanding of the dynamics of β-hydroxypyruvic acid metabolism at the cellular and organismal level requires the development of sophisticated mechanistic probes and analytical tools. These tools are essential for studying enzyme function, tracking metabolic fate, and visualizing the spatio-temporal distribution of this key metabolite.

The development of isotopically labeled analogs of β-hydroxypyruvic acid is a crucial step in this direction. For example, molecules labeled with stable isotopes such as 13C or 2H can be used in metabolic tracing studies. When introduced into a biological system, the labeled β-hydroxypyruvic acid can be tracked as it is converted into downstream metabolites. Analysis by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can then reveal the flux through different metabolic pathways in real-time and in vivo.

Furthermore, chemical probes based on the structure of β-hydroxypyruvic acid can be designed to study the enzymes that interact with it. These probes might contain a reporter group, such as a fluorescent tag or a biotin molecule, allowing for the visualization and isolation of target enzymes. Another approach is to create probes with photoreactive groups that can form a covalent bond with the active site of an enzyme upon exposure to light. This would enable the identification and characterization of novel enzymes that metabolize β-hydroxypyruvic acid.

The development of such probes would facilitate high-throughput screening assays for the discovery of inhibitors or activators of enzymes in the photorespiratory pathway, which could have applications in agriculture for improving crop efficiency. Moreover, these tools would be invaluable for studying the role of β-hydroxypyruvic acid in various physiological and pathological states, providing a more detailed picture of its metabolic significance.

The following table outlines potential research directions for the development of such probes:

Probe/Tool TypePotential ApplicationMethodology
13C-labeled β-hydroxypyruvic acidMetabolic flux analysisMass Spectrometry, NMR Spectroscopy
Fluorescently-tagged β-hydroxypyruvic acid analogIn vivo imaging of metabolite localizationConfocal Microscopy, Fluorescence Imaging
Photo-affinity labeled β-hydroxypyruvic acidIdentification of novel interacting proteinsProteomics, Mass Spectrometry
Biotinylated β-hydroxypyruvic acid probeAffinity purification of binding proteinsAffinity Chromatography, Western Blotting

Q & A

Q. What experimental methodologies are recommended for determining the hydration number of beta-hydroxypyruvic acid lithium salt hydrate?

Q. How should this compound be stored to maintain stability in laboratory settings?

Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic absorption and thermal degradation. Lithium salts are prone to deliquescence; silica gel desiccants are recommended. Periodic PXRD analysis is advised to monitor crystallinity, as hydration state changes can alter reactivity .

Q. What spectroscopic techniques are suitable for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) Crystallography : Resolves hydrogen-bonding networks and lithium coordination environments. For hydrates, 1H^1\text{H}-NMR can distinguish free vs. lattice-bound water .
  • Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies functional groups (e.g., hydroxyl, carboxylate) and confirms water presence via O–H stretching (3200–3600 cm1^{-1}) .

Advanced Research Questions

Q. How can phase separation in this compound be mitigated during thermal cycling for phase-change material (PCM) applications?

Incorporate nucleating agents (e.g., graphene oxide) to stabilize crystal growth during phase transitions. Optimize thermal cycling protocols using differential scanning calorimetry (DSC) to identify supercooling thresholds. Encapsulation in polymer matrices (e.g., polyvinyl alcohol) reduces leakage and enhances cyclability .

Key Parameters for Thermal Stability:

ParameterOptimal Range
Heating Rate2–5°C/min
Nucleating Agent0.5–2.0 wt%
Encapsulation10–20 µm particle size

Q. What strategies resolve discrepancies in hydration number determinations between gravimetric and spectroscopic methods?

Cross-validate using Karl Fischer titration for precise water content measurement. If TGA and NMR data conflict, consider dynamic vapor sorption (DVS) to assess hygroscopicity under controlled humidity. Structural analysis via single-crystal XRD can clarify water occupancy in the lattice .

Q. How does lithium coordination geometry influence the reactivity of beta-hydroxypyruvic acid in aqueous solutions?

Lithium’s small ionic radius promotes tetrahedral or trigonal coordination, affecting solubility and ion-pair formation. Conduct conductivity measurements to assess dissociation behavior. Compare with magnesium or sodium salts to isolate lithium-specific effects, as seen in orotate hydrate systems .

Q. What quality control measures ensure batch-to-batch consistency in synthetic protocols for this compound?

  • Chromatographic Purity : Use HPLC with UV detection (λ = 210 nm) to monitor organic impurities (<2%).
  • Elemental Analysis : Verify lithium content via inductively coupled plasma mass spectrometry (ICP-MS).
  • Salt Content : Ion chromatography quantifies counterion consistency (e.g., chloride, sulfate) .

Q. How can this compound be integrated into composite materials for enhanced electrochemical performance?

Blend with conductive polymers (e.g., polyaniline) at 10–30% w/w to improve ionic conductivity. Electrochemical impedance spectroscopy (EIS) evaluates interfacial resistance. For energy storage, pair with carbon nanotubes to leverage synergistic lithium-ion diffusion pathways .

Methodological Considerations

  • Data Contradictions : Address conflicting hydration data by correlating multiple techniques (e.g., TGA, DVS, XRD) and statistically analyzing error margins .
  • Experimental Design : For thermal studies, include inert atmosphere controls (N2_2 or Ar) to prevent oxidative decomposition during DSC runs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.